molecular formula C12H20S B13337354 1-(Adamantan-1-YL)ethane-1-thiol

1-(Adamantan-1-YL)ethane-1-thiol

Cat. No.: B13337354
M. Wt: 196.35 g/mol
InChI Key: BUNBDAGQROEGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Adamantan-1-YL)ethane-1-thiol is an organic compound with the molecular formula C12H20S. It is a derivative of adamantane, a highly stable and symmetrical hydrocarbon. The compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to an adamantane moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)ethane-1-thiol typically involves the reaction of adamantane derivatives with thiol-containing reagents. Another approach involves the reaction of adamantane with lower olefins on aluminosilicate catalysts to produce 1-alkyladamantanes, which can then be further functionalized to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted adamantane derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-YL)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The adamantane moiety provides additional stability and steric effects, making this compound particularly interesting for various applications in chemistry, biology, and materials science.

Properties

Molecular Formula

C12H20S

Molecular Weight

196.35 g/mol

IUPAC Name

1-(1-adamantyl)ethanethiol

InChI

InChI=1S/C12H20S/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3

InChI Key

BUNBDAGQROEGFE-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.